N,N-Dimethyl-2-[(pyridin-3-ylmethyl)amino]acetamide
Description
N,N-Dimethyl-2-[(pyridin-3-ylmethyl)amino]acetamide is a substituted acetamide derivative featuring a pyridine ring at the 3-position of the methylamino group.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N,N-dimethyl-2-(pyridin-3-ylmethylamino)acetamide |
InChI |
InChI=1S/C10H15N3O/c1-13(2)10(14)8-12-7-9-4-3-5-11-6-9/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
VNXNHLSVPGCMAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(pyridin-3-ylmethyl)amino]acetamide typically involves the reaction of pyridine-3-carboxaldehyde with N,N-dimethylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amide. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(pyridin-3-ylmethyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-[(pyridin-3-ylmethyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(pyridin-3-ylmethyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Pyridine Substitution
- N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]acetamide (CAS 447465-15-8) Structure: Differs by the pyridine substituent position (2-yl vs. 3-yl). Molecular Formula: C₁₀H₁₅N₃O; Molecular Weight: 193.25 .
Trifluoroethyl-Substituted Analog
- N,N-Dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide Structure: Replaces pyridinylmethyl with a trifluoroethyl group. Molecular Formula: C₆H₁₁F₃N₂O; Molecular Weight: 184.16 . Key Differences: The electron-withdrawing trifluoroethyl group enhances lipophilicity and metabolic stability, which could influence pharmacokinetics compared to the pyridine-containing analog.
Heterocyclic Derivatives
- N,N-Dimethyl-2-(oxindol-3-yl)acetamide (1f) Structure: Contains an oxindole moiety instead of pyridine. Synthesis: Prepared via oxidation of N,N-dimethyl-2-(indol-3-yl)acetamide (72% yield) .
N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Physicochemical Properties
Biological Activity
N,N-Dimethyl-2-[(pyridin-3-ylmethyl)amino]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a dimethylamino group and a pyridine moiety, which are crucial for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, influencing cellular responses.
- Antimicrobial Activity : Similar compounds have shown promise against various pathogens, suggesting potential antimicrobial properties.
Table 1: Biological Activities and IC50 Values
| Activity Type | Target/Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Dihydrofolate reductase | 0.35 | |
| Antibacterial | E. coli | 12.68 | |
| Antiviral | Influenza virus | 0.20 |
Case Studies
- Antimicrobial Properties : A study investigated the compound's efficacy against E. coli, demonstrating a significant reduction in bacterial growth at concentrations as low as 12.68 µM. This suggests that the compound may serve as a lead for developing new antibiotics.
- Antiviral Activity : Research highlighted the compound's ability to inhibit influenza virus replication, with an IC50 value of 0.20 µM, indicating strong antiviral potential. This activity was attributed to its interaction with viral proteins essential for replication.
- Enzyme Interaction : A study on dihydrofolate reductase (DHFR) revealed that this compound acts as a potent inhibitor, with implications for cancer therapy where DHFR is often a target.
Structure-Activity Relationship (SAR)
The structural components of this compound play a vital role in its biological activity:
- Pyridine Ring : The presence of the pyridine moiety is associated with enhanced binding affinity to biological targets.
- Dimethylamino Group : This functional group contributes to solubility and permeability, facilitating cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
